Enantioselectivity in Chiral Resolution: Ethyl vs. Methyl Phenyl Sulfoxide
In a study using crystalline (R)-phenylglycyl-(R)-phenylglycine as a chiral host, ethyl phenyl sulfoxide exhibited high S-enantioselectivity upon inclusion, whereas methyl phenyl sulfoxide displayed a reversal in enantioselectivity, yielding the R-enantiomer with 92% ee [1].
| Evidence Dimension | Enantioselectivity in crystalline inclusion complex |
|---|---|
| Target Compound Data | High S-enantioselectivity |
| Comparator Or Baseline | Methyl phenyl sulfoxide: reversed enantioselectivity, R-form in 92% ee |
| Quantified Difference | Reversal of stereochemical preference (S vs. R) |
| Conditions | Inclusion with (R)-phenylglycyl-(R)-phenylglycine, sorption/crystallization methods |
Why This Matters
Demonstrates that the ethyl group fundamentally alters chiral recognition, making ethylphenylsulfoxide unsuitable as a drop-in replacement for methylphenylsulfoxide in asymmetric syntheses.
- [1] Akazome, M., Noguchi, M., Tanaka, O., Sumikawa, A., Uchida, T., & Ogura, K. (1997). Enantiomeric recognition of alkyl phenyl sulfoxides by crystalline (R)-phenylglycyl-(R)-phenylglycine. Tetrahedron, 53(25), 8315-8322. View Source
